molecular formula C11H16N2O2 B3390068 2-methyl-N-(piperidin-4-yl)furan-3-carboxamide CAS No. 953733-17-0

2-methyl-N-(piperidin-4-yl)furan-3-carboxamide

Cat. No.: B3390068
CAS No.: 953733-17-0
M. Wt: 208.26 g/mol
InChI Key: MJBWSHYQUGAPIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-N-(piperidin-4-yl)furan-3-carboxamide (C₁₁H₁₆N₂O₂) is a furan-3-carboxamide derivative characterized by a piperidin-4-ylamine substituent. Its structural features include:

  • Molecular formula: C₁₁H₁₆N₂O₂ .
  • SMILES: CC1=C(C=CO1)C(=O)NC2CCNCC2 .
  • Key functional groups: A 2-methylfuran ring linked to a carboxamide group and a piperidine moiety .

The compound is utilized as a building block in medicinal chemistry, with Enamine Ltd. offering it as a hydrochloride salt (EN300-45208447) for synthetic applications .

Properties

IUPAC Name

2-methyl-N-piperidin-4-ylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8-10(4-7-15-8)11(14)13-9-2-5-12-6-3-9/h4,7,9,12H,2-3,5-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBWSHYQUGAPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953733-17-0
Record name 2-methyl-N-(piperidin-4-yl)furan-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(piperidin-4-yl)furan-3-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the furan ring with an appropriate amine under dehydrating conditions, such as using thionyl chloride or carbodiimide reagents.

    Attachment of the Piperidine Ring: The piperidine ring can be attached via nucleophilic substitution reactions, where the amine group of piperidine reacts with a suitable leaving group on the furan ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxygenated derivatives.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydrogen atoms on the furan ring can be substituted with various electrophiles under Friedel-Crafts conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Aluminum chloride or other Lewis acids in the presence of electrophiles.

Major Products Formed

    Oxidation: Furanones, hydroxyfurans.

    Reduction: Amines.

    Substitution: Alkylated or acylated furans.

Scientific Research Applications

Chemical Properties and Structure

2-Methyl-N-(piperidin-4-yl)furan-3-carboxamide is characterized by the following molecular formula:

  • Molecular Formula : C_{11}H_{14}N_{2}O_{2}
  • Molecular Weight : 218.24 g/mol
  • CAS Number : 953733-17-0

This compound features a furan ring, which is known for its reactivity and biological activity. The piperidine moiety contributes to its potential as a pharmacological agent, particularly in modulating neurochemical pathways.

Analgesic Properties

Research indicates that compounds similar to this compound may exhibit analgesic effects. These compounds can interact with opioid receptors, potentially providing pain relief similar to that of established opioids like morphine and fentanyl. Studies have shown that modifications in the piperidine structure can enhance binding affinity to these receptors, suggesting a pathway for developing new analgesics with fewer side effects.

Neuropharmacology

The compound's structural features allow it to penetrate the blood-brain barrier, making it a candidate for neuropharmacological studies. It may serve as a scaffold for designing drugs targeting neurological disorders such as depression or anxiety, where modulation of neurotransmitter systems is crucial.

Small Molecule Scaffold

This compound serves as a versatile scaffold in medicinal chemistry for synthesizing various derivatives aimed at enhancing biological activity. Its ability to form stable complexes with biological targets makes it an essential tool for drug discovery.

Structure-Activity Relationship (SAR) Studies

The compound is valuable in SAR studies where modifications to its structure can reveal insights into the relationship between chemical structure and biological activity. This knowledge can guide the development of more effective pharmacological agents.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-methyl-N-(piperidin-4-yl)furan-3-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperidine ring may mimic natural ligands, allowing the compound to modulate receptor activity or enzyme function. The furan ring can participate in π-π interactions, enhancing binding affinity.

Comparison with Similar Compounds

Furan-3-carboxamide Derivatives with Piperidine/Phenyl Substituents

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activity/Notes Reference
2-Methyl-N-(piperidin-4-yl)furan-3-carboxamide C₁₁H₁₆N₂O₂ 208.26 Piperidin-4-yl, 2-methylfuran Building block; unconfirmed bioactivity
2,5-Dimethyl-N-(piperidin-4-yl)furan-3-carboxamide C₁₂H₁₈N₂O₂ 222.29 Additional methyl at furan C5 Catalogued by American Elements (no SDS)
3-Furanylfentanyl (3FUF) C₂₄H₂₇N₃O₂ 389.49 Phenethyl-piperidine, N-phenyl, furan-3-carboxamide μ-opioid agonist; high potency
para-Fluoro furanyl fentanyl C₂₃H₂₄FN₃O₂ 393.46 4-Fluorophenyl, furan-2-carboxamide Synthetic opioid; regulated under UN 1961
2-Methyl-N-(1-(4-(trifluoromethyl)benzyl)-1H-indazol-3-yl)furan-3-carboxamide C₂₁H₁₆F₃N₃O₂ 399.37 Trifluoromethylbenzyl-indazole substituent Fascin inhibitor (IC₅₀ = 0.2 µM)

Key Observations :

  • Opioid Receptor Affinity : 3-Furanylfentanyl and para-fluoro furanyl fentanyl exhibit potent μ-opioid receptor binding, with structural similarities to fentanyl (Ki for fentanyl: μ1 = 1.9 nM) . In contrast, the target compound lacks the phenethyl-piperidine and N-phenyl groups critical for opioid activity.
  • Fascin Inhibition: The indazole-substituted analog (C₂₁H₁₆F₃N₃O₂) demonstrates nanomolar inhibition of fascin, a protein implicated in cancer metastasis, highlighting the role of aromatic heterocycles in modulating non-opioid targets .

Biological Activity

2-Methyl-N-(piperidin-4-yl)furan-3-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with a carboxamide group, along with a piperidine moiety. Its chemical structure can be represented as follows:

C12H16N2O2\text{C}_12\text{H}_{16}\text{N}_2\text{O}_2

This structure is significant as it influences the compound's interaction with biological targets, particularly in terms of receptor binding and inhibitory activity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, primarily as an inhibitor of specific enzymes and receptors.

Inhibition of p300-HAT

One notable study explored the inhibition of the p300 histone acetyltransferase (HAT) activity. The compound was found to have an IC50 value of approximately 1.6 μM, indicating moderate inhibitory potency. This is significant because p300/CBP plays a crucial role in transcriptional regulation and is implicated in various cancers .

Structure-Activity Relationships (SAR)

The SAR studies have shown that modifications to the piperidine and furan rings can enhance or diminish biological activity. For instance:

  • Compounds with polar substituents on the piperidine nitrogen exhibited reduced activity compared to less polar variants.
  • The presence of specific substituents on the furan ring was found to favorably influence inhibitory potency against p300-HAT .

Case Studies

Several case studies have highlighted the implications of this compound in pharmacological contexts:

  • Cancer Research : In vitro studies demonstrated that this compound could inhibit cell proliferation in breast cancer cell lines through its action on p300-HAT, suggesting potential therapeutic applications in oncology.
  • Neuroprotective Properties : Some derivatives showed neuroprotective effects in cellular assays, indicating that modifications could lead to compounds beneficial for neurodegenerative diseases .

Comparative Biological Activity Table

Compound NameIC50 (μM)TargetNotes
This compound1.6p300-HATModerate potency
Compound 18.6p300-HATLess active than primary compound
Compound 21.6p300-HATEnhanced activity with furan substitution
Compound 32.8p300-HATSlightly reduced activity

Research Findings

Recent investigations have focused on optimizing the metabolic stability and bioavailability of this compound class. For example, modifications to the amide bond have been shown to improve stability while retaining biological activity. The introduction of acyl substituents on the nitrogen atom of the piperidine ring has also been explored as a strategy to enhance pharmacokinetic properties .

Q & A

Q. What are the optimal synthetic routes for 2-methyl-N-(piperidin-4-yl)furan-3-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions. A common approach includes:
  • Intermediate Preparation : Synthesize the furan-3-carboxylic acid derivative and piperidin-4-amine separately.
  • Coupling Reaction : Use carbodiimide-based reagents (e.g., EDC/HOBt) to form the amide bond between the furan carboxyl group and the piperidine amine.
  • Purification : Employ column chromatography (silica gel, eluting with ethyl acetate/hexane) followed by recrystallization for purity .
  • Validation : Confirm intermediates via 1^1H NMR and LC-MS before proceeding.

Q. How can the structure of this compound be characterized using spectroscopic methods?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Perform 1^1H and 13^13C NMR in DMSO-d₆ or CDCl₃. Key signals include the furan ring protons (δ 6.5–7.5 ppm) and piperidine methylene groups (δ 1.5–2.5 ppm).
  • Mass Spectrometry (MS) : Use ESI-MS to confirm molecular weight (expected [M+H]⁺ ~ 249.3 g/mol).
  • Infrared Spectroscopy (IR) : Identify amide C=O stretch (~1650 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer :
  • Solubility : Test in DMSO (primary solvent for stock solutions), followed by aqueous buffers (PBS, pH 7.4) with ≤1% DMSO. Limited solubility in non-polar solvents (e.g., hexane).
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze via HPLC. Store lyophilized at -20°C under inert gas to prevent hydrolysis of the amide bond .

Q. Which biological receptors or enzymes are likely targets for this compound?

  • Methodological Answer :
  • Target Prediction : Use computational tools (e.g., SwissTargetPrediction) based on structural analogs (e.g., piperidine-containing D3 receptor antagonists).
  • In Vitro Assays : Screen against opioid or serotonin receptors via radioligand binding assays (e.g., competitive displacement of 3^3H-naloxone for opioid receptors) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's pharmacological profile?

  • Methodological Answer :
  • Core Modifications : Introduce substituents on the furan (e.g., halogens) or piperidine (e.g., methyl groups) to assess steric/electronic effects.
  • Enantioselectivity : Synthesize chiral analogs via asymmetric catalysis and test receptor binding affinity (e.g., chiral HPLC separation followed by in vitro assays) .
  • Data Analysis : Use multivariate regression to correlate substituent properties (logP, polar surface area) with activity.

Q. How can contradictions in pharmacological data (e.g., conflicting IC₅₀ values) be resolved?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and buffer conditions (pH, ion concentration).
  • Control Experiments : Include reference compounds (e.g., fentanyl for opioid receptor assays) to validate assay sensitivity.
  • Meta-Analysis : Compare data across multiple studies, prioritizing results from GLP-compliant labs .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

  • Methodological Answer :
  • Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 columns) for plasma/serum.
  • HPLC-MS/MS : Optimize a gradient method (C18 column, 0.1% formic acid in water/acetonitrile) with MRM transitions (e.g., m/z 249→121 for quantification). Validate per ICH guidelines (precision ≤15%, accuracy 85–115%) .

Q. What experimental strategies are effective for in vivo pharmacokinetic studies of this compound?

  • Methodological Answer :
  • Dosing : Administer intravenously (1 mg/kg) and orally (5 mg/kg) in rodent models. Collect plasma samples at 0, 0.5, 1, 2, 4, 8, 12, 24 h.
  • Bioanalysis : Use LC-MS/MS to measure plasma concentrations. Calculate AUC, Cmax, t₁/₂, and bioavailability.
  • Tissue Distribution : Sacrifice animals at key time points, homogenize organs (liver, brain), and quantify compound levels .

Q. How can computational modeling predict the compound's interaction with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model binding poses in receptor crystal structures (e.g., μ-opioid receptor PDB: 4DKL).
  • Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability (RMSD ≤2 Å acceptable).
  • Free Energy Calculations : Apply MM-PBSA to estimate binding affinity (ΔG ≤ -7 kcal/mol suggests strong interaction) .

Q. What methods are used to evaluate the compound's bioactivity against resistant bacterial strains?

  • Methodological Answer :
  • MIC Determination : Perform broth microdilution assays (CLSI guidelines) against methicillin-resistant S. aureus (MRSA) and E. coli (ESBL-producing).
  • Time-Kill Curves : Assess bactericidal activity at 1×, 2×, and 4× MIC over 24 h.
  • Synergy Testing : Combine with standard antibiotics (e.g., ciprofloxacin) via checkerboard assay (FIC index ≤0.5 indicates synergy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-N-(piperidin-4-yl)furan-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-methyl-N-(piperidin-4-yl)furan-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.